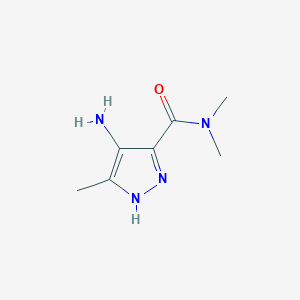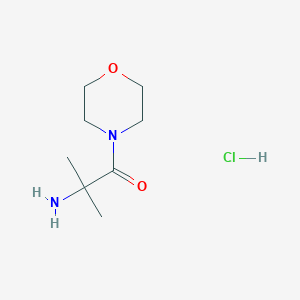
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common names, and its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used in the laboratory to create the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and what products are formed during these reactions.Physical And Chemical Properties Analysis
This includes information on the compound’s appearance, melting and boiling points, solubility, density, and other physical properties. Chemical properties might include acidity or basicity, stability, and reactivity with common substances.Applications De Recherche Scientifique
1. Anticancer Research
- Results : The compound demonstrates selective cytotoxicity against cancer cells, inducing apoptosis and inhibiting tumor growth. Quantitative data includes IC50 values and tumor regression rates .
2. Neuroprotection in Stroke Models
- Results : Reduced infarct volume, improved neurological scores, and decreased neuronal apoptosis are observed. Quantitative data includes infarct size reduction percentages and behavioral scores .
3. Anti-Inflammatory Properties
- Results : Reduced levels of TNF-α, IL-6, and IL-1β, along with inhibited NF-κB activity, indicate anti-inflammatory potential .
4. Antiviral Activity
- Results : Reduced viral replication and cytopathic effects suggest antiviral efficacy. Quantitative data includes EC50 values .
5. Chemical Biology: Protein Labeling
- Results : Labeled proteins exhibit fluorescence or are efficiently purified using affinity chromatography .
6. Synthetic Chemistry: Building Block
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, or other hazards. It may also include safety precautions for handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas of research interest, or how it might be modified to improve its properties or efficacy.
Propriétés
IUPAC Name |
2-amino-2-methyl-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(11)10-3-5-12-6-4-10;/h3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCOOHOELLXQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



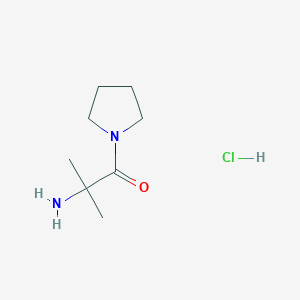
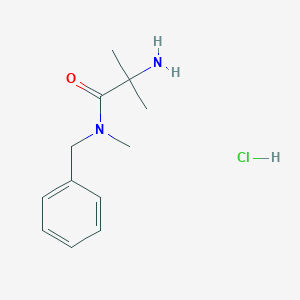
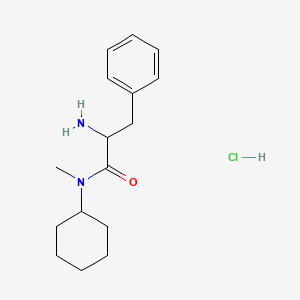
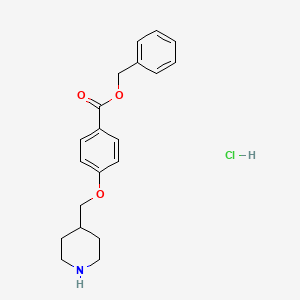
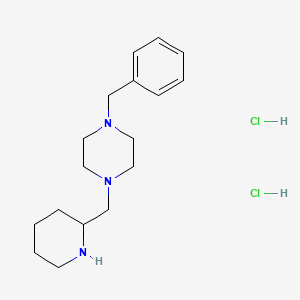
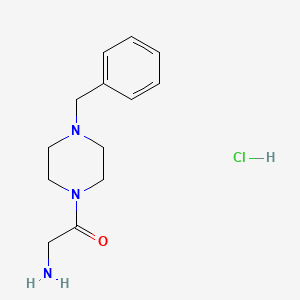
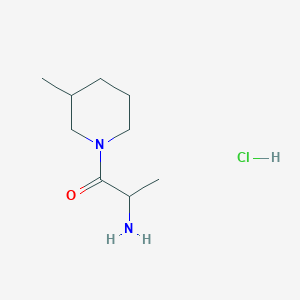
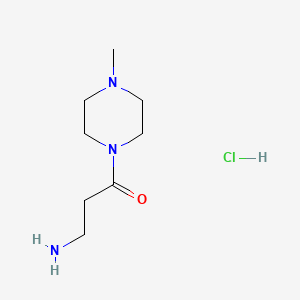
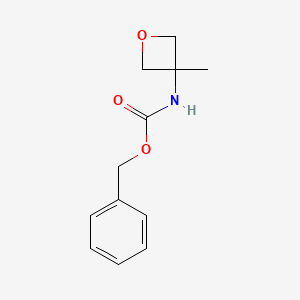
![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
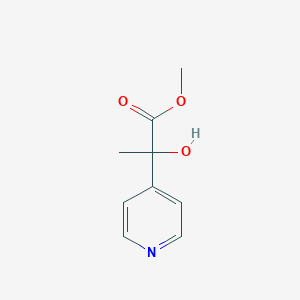
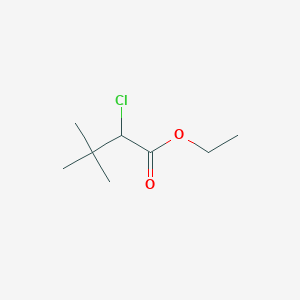
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
